molecular formula C13H7F3O2 B6400000 2-(2,3-Difluorophenyl)-6-fluorobenzoic acid, 95% CAS No. 1261868-56-7

2-(2,3-Difluorophenyl)-6-fluorobenzoic acid, 95%

Cat. No. B6400000
CAS RN: 1261868-56-7
M. Wt: 252.19 g/mol
InChI Key: YYIQKDJTLDCCEL-UHFFFAOYSA-N
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Description

2-(2,3-Difluorophenyl)-6-fluorobenzoic acid (2,3-DFPFBA) is a fluorinated aromatic acid compound with a wide range of applications in scientific research. It is a colorless, water-soluble compound that can be synthesized in the laboratory and has a high purity of 95%. It is used as a reagent for the synthesis of various organic compounds and has been studied for its potential medicinal applications.

Scientific Research Applications

2-(2,3-Difluorophenyl)-6-fluorobenzoic acid, 95% has been studied for its potential medicinal applications. It has been investigated for its activity as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE has been studied for its potential therapeutic applications in the treatment of Alzheimer’s disease and other neurological disorders. 2-(2,3-Difluorophenyl)-6-fluorobenzoic acid, 95% has also been studied for its potential anti-inflammatory properties and its ability to reduce the expression of pro-inflammatory cytokines. Additionally, 2-(2,3-Difluorophenyl)-6-fluorobenzoic acid, 95% has been studied for its potential use as an antioxidant, as well as its ability to reduce the formation of reactive oxygen species.

Mechanism of Action

The exact mechanism of action of 2-(2,3-Difluorophenyl)-6-fluorobenzoic acid, 95% is not fully understood. However, it is believed to act as an AChE inhibitor, which results in an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels is thought to be responsible for the anti-inflammatory and antioxidant effects of 2-(2,3-Difluorophenyl)-6-fluorobenzoic acid, 95%. Additionally, 2-(2,3-Difluorophenyl)-6-fluorobenzoic acid, 95% is thought to reduce the expression of pro-inflammatory cytokines, which may be responsible for its potential therapeutic effects in the treatment of neurological disorders.
Biochemical and Physiological Effects
2-(2,3-Difluorophenyl)-6-fluorobenzoic acid, 95% has been studied for its potential biochemical and physiological effects. It has been studied for its potential anti-inflammatory effects, its ability to reduce the expression of pro-inflammatory cytokines, and its potential antioxidant properties. Additionally, 2-(2,3-Difluorophenyl)-6-fluorobenzoic acid, 95% has been studied for its potential use as an AChE inhibitor, which could result in an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels could potentially have therapeutic effects in the treatment of neurological disorders such as Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

2-(2,3-Difluorophenyl)-6-fluorobenzoic acid, 95% has a number of advantages and limitations for lab experiments. The main advantage is its high purity of 95%, which makes it an ideal reagent for the synthesis of various organic compounds. Additionally, 2-(2,3-Difluorophenyl)-6-fluorobenzoic acid, 95% is water-soluble, which makes it easy to work with in the laboratory. However, one limitation is its relatively low solubility in organic solvents, which can make it difficult to use in certain types of reactions. Additionally, 2-(2,3-Difluorophenyl)-6-fluorobenzoic acid, 95% has not been studied extensively, so its exact mechanism of action and potential therapeutic applications are still unknown.

Future Directions

There are a number of potential future directions for 2-(2,3-Difluorophenyl)-6-fluorobenzoic acid, 95%. Further research is needed to investigate its exact mechanism of action and to determine its potential therapeutic applications. Additionally, further research is needed to explore its potential use as an antioxidant and its ability to reduce the formation of reactive oxygen species. Additionally, further research is needed to explore its potential use as an AChE inhibitor and its ability to increase the levels of acetylcholine in the brain. Finally, further research is needed to explore its potential use in the treatment of neurological disorders such as Alzheimer’s disease.

Synthesis Methods

2-(2,3-Difluorophenyl)-6-fluorobenzoic acid, 95% can be synthesized through a two-step process. The first step involves the reaction of 2,3-difluorobenzoic acid with 2-fluorobenzoyl chloride in the presence of a base such as potassium carbonate. This reaction yields 2-(2,3-difluorophenyl)-6-fluorobenzoic acid. The second step involves the reaction of 2-(2,3-difluorophenyl)-6-fluorobenzoic acid with potassium carbonate in the presence of a base such as potassium hydroxide. This reaction yields 2-(2,3-difluorophenyl)-6-fluorobenzoic acid, 95%.

properties

IUPAC Name

2-(2,3-difluorophenyl)-6-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O2/c14-9-5-1-3-7(11(9)13(17)18)8-4-2-6-10(15)12(8)16/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIQKDJTLDCCEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)O)C2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689662
Record name 2',3,3'-Trifluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261868-56-7
Record name 2',3,3'-Trifluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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